Source and Classification
Rac-syn N,N-Diethyl-d10 Norephedrine is a deuterated analog of N,N-Diethyl Norephedrine, primarily utilized in scientific research for metabolic studies. It is classified under pharmaceutical reference standards and is particularly relevant in the field of respiratory drugs. The compound is identified by its CAS number 1217703-45-1 and has a molecular formula of C13H21D10NO, with a molecular weight of 217.37 g/mol .
Methods and Technical Details
The synthesis of rac-syn N,N-Diethyl-d10 Norephedrine involves incorporating deuterium atoms into the N,N-Diethyl Norephedrine structure. This can be achieved through:
Industrial production typically employs optimized reaction conditions to ensure high yield and purity, often conducted in specialized facilities equipped for isotopic labeling .
Structure and Data
The molecular structure of rac-syn N,N-Diethyl-d10 Norephedrine can be represented as follows:
This structure indicates the presence of a diethylamino group attached to a phenylpropanol backbone, characteristic of sympathomimetic agents .
Reactions and Technical Details
Rac-syn N,N-Diethyl-d10 Norephedrine undergoes various chemical reactions:
Common reagents include organic solvents like chloroform and ethyl acetate, with reaction conditions tailored to achieve desired transformations .
The mechanism of action for rac-syn N,N-Diethyl-d10 Norephedrine primarily involves its role as a tracer in metabolic studies. The incorporation of deuterium allows researchers to track the compound's distribution, metabolism, and excretion accurately. This is crucial for understanding the pharmacokinetics of norephedrine derivatives and their interactions within biological systems .
Physical Properties
Chemical Properties
These properties are essential for ensuring reliable results in analytical applications such as mass spectrometry and nuclear magnetic resonance spectroscopy .
Rac-syn N,N-Diethyl-d10 Norephedrine is primarily used in scientific research settings. Its applications include:
The stable isotope labeling enhances accuracy in tracing the compound's behavior in biological systems, making it invaluable for researchers studying sympathomimetic drugs .
Deuterium incorporation in norephedrine analogues employs two primary synthetic routes: precursor-directed biosynthesis and catalytic hydrogen-deuterium exchange. The former utilizes deuterated starting materials like ethyl-d5 bromide or acetylene-d2 in reductive amination protocols. For example, the synthesis of N-Nitrosodiethylamine-d10 demonstrates the application of perdeuterated ethylamine precursors in constructing molecules with >95% isotopic purity as verified by HPLC, MS, NMR, and GC analysis [3].
Chiral auxiliaries play a crucial role in asymmetric deuteration. Evans oxazolidinones or Corey lactams enable enantioselective installation of the β-hydroxyl group while preserving deuterium labels. The reaction typically proceeds through a chelated transition state where the chiral auxiliary directs face-selective reduction of an intermediate enolate. This method achieves enantiomeric excesses >90% but requires additional steps for auxiliary removal and introduces challenges in maintaining isotopic integrity during deprotection [5].
Table 1: Isotopic Precursors for Deuterated Norephedrine Synthesis
| Precursor Compound | Deuterium Position | Isotopic Purity (%) | Key Synthetic Application |
|---|---|---|---|
| Bromoethane-13C2 | Ethyl group | >99 | Carbon-deuterium dual labeling |
| Diethylamine-d10 | N-Ethyl groups | >95 | N,N-Diethylamine construction |
| Benzaldehyde-α-d | Benzylic position | >98 | Chiral center deuteration |
| Sodium Borodeuteride | Hydride reduction | >99 | Stereoselective reduction |
The syn relative configuration in norephedrine derivatives refers to the erythro diastereomer where the β-hydroxyl and α-amino substituents reside on the same face of the molecule. Achieving this stereochemistry in rac-syn N,N-Diethyl-d10 Norephedrine requires either diastereoselective synthesis or post-synthetic resolution. The racemic approach typically employs non-chiral reducing agents like NaBD4 on a prochiral ketone precursor, yielding approximately 1:1 mixtures of syn and anti diastereomers that require chromatographic separation [5].
Enzymatic resolution provides access to enantiopure material using lipases or esterases. For instance, Candida antarctica lipase B selectively acetylates the (1R,2S)-(-) enantiomer of norephedrine derivatives, enabling separation of enantiomers. The resolved amines can then undergo deuterated realkylation using deuterated alkyl halides under carefully controlled conditions to prevent racemization. This method preserves the stereochemical integrity while introducing the N,N-diethyl-d10 moiety, though it sacrifices 50% of the material during resolution [5] [7].
The stereochemical complexity is further evidenced in natural sources; ephedra plant material contains six distinct alkaloids with varying stereochemical profiles, including pairs of diastereomers like d-norpseudoephedrine and l-norephedrine. This natural diversity underscores the synthetic challenge in obtaining stereochemically pure deuterated analogues [7].
Direct synthetic deuteration builds the molecule from deuterated precursors, exemplified by the reaction sequence: C6H5CD(O)CD3 + (C2D5)2NH → imine → NaBD4 reduction. This approach delivers higher isotopic incorporation efficiency (>98% deuterium at specified positions) and avoids potential exchange at labile protons. However, it requires access to expensive deuterated starting materials and multi-step synthesis that reduces overall yield to 40-60% for the complete sequence [3].
Conversely, isotopic exchange methods employ catalytic D2O under basic or acidic conditions to replace exchangeable protons. For N,N-diethyl norephedrine, this approach selectively targets the α-protons adjacent to nitrogen and hydroxyl groups. Platinum and rhodium catalysts facilitate exchange at the ethyl groups under mild conditions (80°C, 5 atm D2). While economical in deuterium consumption, this method risks epimerization at chiral centers and typically achieves only 70-85% deuteration, requiring iterative exchange cycles that may degrade the molecule [2].
Table 2: Performance Metrics for Deuteration Techniques
| Parameter | Direct Synthesis | Isotopic Exchange |
|---|---|---|
| Typical Deuterium Incorporation | 95-99% | 70-85% |
| Chiral Integrity Preservation | Excellent | Moderate to poor |
| Required Steps | 4-6 | 1-2 |
| Overall Yield | 40-60% | 75-90% |
| Cost per Gram (Deuterium) | High ($300-500) | Low ($50-100) |
| Scalability | Limited by precursor | Highly scalable |
| Major Impurities | Unreacted precursors | Positional isomers |
Hybrid approaches have emerged as optimal solutions, combining initial direct synthesis of the deuterated N,N-diethylamine moiety with late-stage catalytic side-chain deuteration. This preserves stereochemistry while maximizing deuterium incorporation. Advanced purification techniques like preparative supercritical fluid chromatography (SFC) resolve diastereomeric mixtures following deuteration, providing >99.5% diastereomeric excess of the syn isomer as confirmed by chiral GC analysis [2] [3].
CAS No.: 2198-92-7
CAS No.: 81129-73-9
CAS No.: 27973-72-4
CAS No.: 948557-12-8